molecular formula C13H17FN2O4S B7541495 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid

3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid

Cat. No. B7541495
M. Wt: 316.35 g/mol
InChI Key: BJQQKNCKYFRCFG-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FSP-1 and is a piperazine derivative that has been extensively studied for its pharmacological properties.

Scientific Research Applications

3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive properties in animal models. FSP-1 has also been investigated for its potential use in treating neuropathic pain, as it has been shown to reduce pain sensitivity in rats. Additionally, FSP-1 has been studied for its potential use in treating alcohol addiction, as it has been shown to reduce alcohol intake in rats.

Mechanism of Action

The exact mechanism of action of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of mood, pain, and addiction. FSP-1 has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid has a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood. FSP-1 has also been shown to reduce pain sensitivity in rats, suggesting that it may have analgesic properties. Additionally, FSP-1 has been shown to reduce alcohol intake in rats, suggesting that it may have potential for use in treating alcohol addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid in lab experiments include its well-characterized pharmacological properties and its potential for use in treating a variety of conditions. However, there are also limitations to using FSP-1 in lab experiments. For example, the exact mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans.

Future Directions

There are several future directions for research on 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid. One potential direction is to investigate its potential use in treating other conditions, such as anxiety disorders and post-traumatic stress disorder. Additionally, more research is needed to determine the safety and efficacy of FSP-1 in humans. Another direction for future research is to investigate the exact mechanism of action of FSP-1, which may provide insights into its potential therapeutic applications. Finally, more research is needed to optimize the synthesis method for FSP-1 to produce higher yields and purities.

Synthesis Methods

The synthesis of 3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid involves the reaction of 2-fluorobenzene-1-sulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with 3-chloropropanoic acid to yield the final compound. This method has been optimized to produce high yields of pure FSP-1.

properties

IUPAC Name

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c14-11-3-1-2-4-12(11)21(19,20)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQQKNCKYFRCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid

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